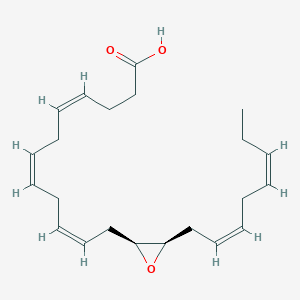

(+/-)13(14)-EpDPA

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4Z,7Z,10Z)-12-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFKVKFLEPMEGT-VABGYXHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

biological role of (+/-)13(14)-EpDPA in inflammation

The Biological Role of (±)13(14)-EpDPA in Inflammation: Biosynthesis, Mechanisms, and Therapeutic Potential

Executive Summary

(±)13(14)-EpDPA (13,14-epoxydocosapentaenoic acid, also known as 13,14-EDP or 13,14-EpDPE) is a highly bioactive lipid mediator derived from the cytochrome P450 (CYP450) epoxygenase-mediated metabolism of docosahexaenoic acid (DHA)[1]. Recognized for its potent anti-inflammatory, antihyperalgesic, and anti-angiogenic properties, this oxylipin represents a critical node in the resolution of inflammation and the maintenance of vascular homeostasis[2]. This technical guide explores the biosynthetic pathways, mechanistic actions, and laboratory protocols necessary for studying (±)13(14)-EpDPA in drug development and lipidomics.

Biosynthesis and Metabolic Fate

DHA, an omega-3 polyunsaturated fatty acid, is metabolized by CYP450 enzymes (predominantly the CYP2C and CYP2J subfamilies) into various epoxydocosapentaenoic acid (EpDPA) regioisomers[3]. Among these, (±)13(14)-EpDPA is formed specifically via the epoxidation of the 13,14-double bond of DHA[1].

Endogenously, (±)13(14)-EpDPA is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into its corresponding, biologically inactive diol, 13,14-dihydroxydocosapentaenoic acid (13,14-diHDPA)[4]. Because (±)13(14)-EpDPA is a preferred substrate for sEH with a Michaelis constant ( Km ) of 3.2 µM[1], pharmacological inhibition of sEH is frequently employed in experimental models to stabilize (±)13(14)-EpDPA levels and prolong its anti-inflammatory efficacy[5].

Biosynthetic pathway of (±)13(14)-EpDPA from DHA and its downstream biological targets.

Mechanistic Role in Inflammation and Pain

The resolution of inflammation is an active process governed by specialized pro-resolving mediators (SPMs) and epoxy-fatty acids (EpFAs). (±)13(14)-EpDPA exerts its biological effects through several interconnected mechanisms:

-

NF-κB Inhibition: Similar to other EpFAs, (±)13(14)-EpDPA prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. This halts the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, and MCP-1)[5].

-

Antihyperalgesia: In inflammatory and neuropathic pain models, (±)13(14)-EpDPA demonstrates potent antihyperalgesic activity[1]. It exhibits regioisomer selectivity, proving notably more potent than eicosapentaenoic acid (EPA) metabolites and other DHA regioisomers in reducing inflammatory sensitization[5].

-

Endoplasmic Reticulum (ER) Stress Reduction: EpFAs, including (±)13(14)-EpDPA, act as homeostatic regulators that decrease ER stress responses, preserving endothelial function and preventing pathological vascular remodeling[6].

Quantitative Data and Kinetic Parameters

To understand the pharmacokinetic profile and enzymatic affinities of (±)13(14)-EpDPA, researchers rely on established kinetic data. The following table summarizes key quantitative metrics associated with (±)13(14)-EpDPA metabolism and solubility[1][2]:

| Parameter | Value | Biological / Experimental Significance |

| Molecular Weight | 344.5 g/mol | Standard mass for LC-MS/MS transition calculations. |

| sEH Affinity ( Km ) | 3.2 µM | Indicates (±)13(14)-EpDPA is a highly preferred substrate for sEH. |

| Solubility (DMSO) | 20 mg/mL (58.06 mM) | Optimal for in vitro stock solution preparation (sonication recommended). |

| Solubility (Ethanol) | 50 mg/mL (145.14 mM) | Preferred solvent for long-term storage (-20°C) and animal dosing formulation. |

| Solubility (PBS pH 7.2) | 0.5 mg/mL (1.45 mM) | Maximum aqueous solubility for direct cellular assays (1:1 EtOH:PBS). |

Experimental Protocols: Validating (±)13(14)-EpDPA Activity

To ensure scientific integrity, the quantification of (±)13(14)-EpDPA and the assessment of its biological activity require rigorous, self-validating protocols.

Protocol A: LC-MS/MS Quantification of (±)13(14)-EpDPA in Tissue Causality: Because EpFAs are rapidly hydrolyzed by sEH and undergo auto-oxidation, immediate stabilization of the tissue and the use of internal standards are critical to prevent artificial degradation or ex vivo formation[7].

-

Tissue Collection & Stabilization: Rapidly harvest tissue (e.g., brain or liver) and immediately flash-freeze in liquid nitrogen. Homogenize in ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) to prevent auto-oxidation, and add a heavy-isotope internal standard (e.g., deuterated 14,15-EET) to normalize extraction efficiency[7].

-

Solid Phase Extraction (SPE): Load the homogenate onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove polar metabolites. Elute the lipid fraction using 100% ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen gas. Reconstitute the residue in 50 µL of LC-MS grade methanol.

-

LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of water/acetonitrile with 0.1% acetic acid. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using multiple reaction monitoring (MRM). Monitor the specific parent-to-daughter ion transitions for (±)13(14)-EpDPA (m/z 343.2 → specific fragment ions).

Workflow for the extraction and LC-MS/MS quantification of (±)13(14)-EpDPA.

Protocol B: In Vivo Assessment of Antihyperalgesia Causality: To prove that the observed pain relief is mediated by the epoxide and not a downstream metabolite, co-administration with an sEH inhibitor (e.g., TPPU or AUDA) is required to block the conversion of EpDPA to diHDPA[3][6].

-

Induction of Inflammation: Inject intraplantar carrageenan (1% in saline) into the hind paw of a murine model to induce localized inflammatory hyperalgesia.

-

Treatment Administration: Administer (±)13(14)-EpDPA (1-10 µg/kg, formulated in a PEG400/saline vehicle) via intrathecal or systemic injection. In a parallel cohort, co-administer an sEH inhibitor (e.g., TPPU at 1 mg/kg)[3].

-

Behavioral Testing: Measure thermal latency (Hargreaves test) and mechanical withdrawal thresholds (von Frey filaments) at 1, 3, and 6 hours post-injection.

-

Data Validation: The sustained elevation of withdrawal thresholds in the sEH inhibitor + (±)13(14)-EpDPA group compared to the EpDPA-alone group confirms the epoxide as the active antihyperalgesic agent.

Future Perspectives in Drug Development

The direct therapeutic application of native (±)13(14)-EpDPA is limited by its rapid in vivo hydrolysis by sEH. Drug development professionals are currently pursuing two primary strategies to harness this pathway:

-

sEH Inhibitors: Co-administration of dietary DHA with sEH inhibitors (like TPPU) synergistically elevates endogenous (±)13(14)-EpDPA levels, providing robust anti-inflammatory and cardiovascular protection[3].

-

Stable EpFA Analogs: Designing synthetic analogs of (±)13(14)-EpDPA where the labile epoxide ring is replaced with bioisosteres (e.g., urea or amide linkages) to resist sEH degradation while retaining target receptor affinity[6].

Sources

- 1. (±)13(14)-EpDPA | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Periodontal inflammation potentially inhibits hepatic cytochrome P450 expression and disrupts the omega-3 epoxidation pathway in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Global assessment of oxidized free fatty acids in brain reveals an enzymatic predominance to oxidative signaling after trauma - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450 Pathway of (+/-)13(14)-EpDPA: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Metabolism, and Function of a Key Omega-3 Fatty Acid Metabolite

Abstract

The metabolism of omega-3 polyunsaturated fatty acids (PUFAs) yields a diverse array of bioactive lipid mediators with critical roles in physiological and pathophysiological processes. Among these, the epoxides derived from docosapentaenoic acid (DPA), particularly (+/-)13(14)-epoxydocosapentaenoic acid (EpDPA), have emerged as significant signaling molecules. This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) epoxygenase pathway responsible for the generation of 13(14)-EpDPA. It details the enzymatic synthesis from DPA, the subsequent metabolic inactivation by soluble epoxide hydrolase (sEH), and the current understanding of the biological functions of 13(14)-EpDPA and its corresponding diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA). Furthermore, this guide offers field-proven insights into the analytical methodologies required for the robust quantification of these metabolites and discusses the therapeutic potential of targeting this pathway, particularly through the inhibition of sEH.

Introduction: The Significance of Omega-3 Epoxy-Metabolites

Omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-recognized for their health benefits, particularly in the context of cardiovascular disease and inflammation.[1][2] While much attention has been given to the metabolites produced by cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a third major enzymatic pathway, mediated by cytochrome P450 (CYP) monooxygenases, generates a unique class of lipid mediators known as epoxy fatty acids (EpFAs).[3][4]

These EpFAs, including epoxyeicosatrienoic acids (EETs) from arachidonic acid (AA), epoxyeicosatetraenoic acids (EEQs) from EPA, and epoxydocosapentaenoic acids (EpDPAs or EDPs) from DHA, are potent signaling molecules.[3][5][6] They generally exhibit anti-inflammatory, vasodilatory, and analgesic properties, often contrasting with the pro-inflammatory nature of many COX and LOX products.[4][5][6]

This guide focuses specifically on (+/-)13(14)-EpDPA , an epoxide derived from the epoxidation of the double bond at the 13th carbon of docosapentaenoic acid (DPA). DPA itself is an important intermediate in the omega-3 pathway, elongated from EPA.[7] The metabolites of DPA, including 13(14)-EpDPA, are gaining recognition for their distinct biological activities, which include potent anti-inflammatory, anti-angiogenic, and antihyperalgesic effects.[8] Understanding the synthesis, metabolism, and function of this specific epoxide is crucial for researchers investigating inflammatory diseases, pain, and cancer, as well as for professionals in drug development targeting this pathway.

Biosynthesis and Metabolism: A Two-Enzyme System

The concentration and biological activity of 13(14)-EpDPA are tightly regulated by a two-step enzymatic process: synthesis by CYP epoxygenases and degradation by soluble epoxide hydrolase (sEH).

Synthesis: The Role of Cytochrome P450 Epoxygenases

The formation of 13(14)-EpDPA is initiated by the action of specific CYP enzymes, which catalyze the insertion of an oxygen atom across the 13,14-double bond of the DPA substrate.[9] P450s are a large superfamily of heme-containing enzymes primarily located in the endoplasmic reticulum that metabolize a vast range of endogenous and exogenous compounds.[10][11]

-

Key CYP Isoforms: The primary CYP enzymes responsible for the epoxidation of PUFAs belong to the CYP2C and CYP2J subfamilies.[12][13][14] Specifically, human isoforms such as CYP2C8, CYP2C9, CYP2C19, and CYP2J2 have been shown to efficiently convert DPA and DHA into their respective epoxides.[12][13] The expression and activity of these enzymes can be tissue-specific and influenced by factors like inflammation and diet-induced obesity, adding a layer of regulatory complexity.[14][15]

-

Reaction Mechanism: The CYP-mediated reaction is a monooxygenase reaction. It involves the cleavage of molecular oxygen (O2), with one oxygen atom being incorporated into the fatty acid substrate to form the epoxide ring, while the other is reduced to water. This process requires electrons, which are typically supplied by a partnering enzyme, NADPH-cytochrome P450 oxidoreductase (POR).[10]

Metabolic Inactivation: The Soluble Epoxide Hydrolase (sEH) Gateway

Once formed, the bioactive 13(14)-EpDPA is a primary substrate for the enzyme soluble epoxide hydrolase (sEH).[8][16]

-

Function of sEH: sEH, encoded by the EPHX2 gene, is a cytosolic enzyme that rapidly hydrolyzes the epoxide ring by adding a molecule of water.[13][17] This conversion yields the corresponding vicinal diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA) .[3][16]

-

Consequence of Hydrolysis: This enzymatic hydration is not a trivial metabolic step. The resulting 13,14-DiHDPA is generally considered to be less biologically active than its parent epoxide.[3][18] Therefore, the activity of sEH effectively terminates the signaling functions of 13(14)-EpDPA. This makes sEH a critical control point in the pathway and a highly attractive target for therapeutic intervention.[19][20][21] By inhibiting sEH, the half-life and local concentration of bioactive EpDPAs can be increased, thereby augmenting their beneficial effects.[16][21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of Eicosapentaenoic Acid vs Eicosapentaenoic/Docosahexaenoic Acids on Cardiovascular Mortality: Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (n-3) Fatty Acids and Cardiovascular Health: Are Effects of EPA and DHA Shared or Complementary? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Anchoring a Plant Cytochrome P450 via PsaM to the Thylakoids in Synechococcus sp. PCC 7002: Evidence for Light-Driven Biosynthesis | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Soluble epoxide hydrolase inhibitors and their potential for treatment of multiple pathologic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Mechanism of Action of (+/-)13(14)-EpDPA in Endothelial Cells: A Focus on Anti-Angiogenic Signaling

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of (+/-)13(14)-epoxydocosapentaenoic acid (13(14)-EpDPA) in endothelial cells. As a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), 13(14)-EpDPA is an endogenous signaling lipid with potent biological activities. In stark contrast to the pro-angiogenic epoxides derived from omega-6 arachidonic acid, this guide elucidates the primary role of EpDPAs as inhibitors of angiogenesis. The core mechanism involves the suppression of endothelial cell migration and protease production through a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent pathway.[1][2] Unlike many angiogenic inhibitors, EpDPAs do not significantly affect endothelial cell proliferation.[1] Furthermore, this document details the metabolic pathway of 13(14)-EpDPA, its inactivation by soluble epoxide hydrolase (sEH), and the therapeutic potential of stabilizing this lipid mediator. Experimental protocols for assessing its anti-angiogenic effects are provided, offering researchers a framework for investigation. This guide serves as an essential resource for scientists and drug development professionals exploring the therapeutic utility of omega-3 fatty acid metabolites in angiogenesis-dependent diseases such as cancer and macular degeneration.

Introduction: The Cytochrome P450 Pathway in Endothelial Homeostasis

The vascular endothelium is a dynamic endocrine and paracrine organ that plays a pivotal role in maintaining cardiovascular homeostasis.[3][4] It governs vascular tone, inflammation, and the formation of new blood vessels (angiogenesis) through the synthesis and release of a host of signaling molecules.[4][5] The metabolism of polyunsaturated fatty acids (PUFAs) is central to these processes, traditionally focusing on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. However, a third major enzymatic pathway, mediated by cytochrome P450 (CYP) enzymes, generates a class of potent lipid mediators known as epoxides.[1][5][6]

The functional output of the CYP epoxygenase pathway is critically dependent on the initial PUFA substrate.

-

Omega-6 Pathway: Metabolism of arachidonic acid (ARA) by CYP epoxygenases yields epoxyeicosatrienoic acids (EETs). EETs are generally considered pro-angiogenic, stimulating endothelial cell proliferation, migration, and tube formation, thereby promoting tumor growth and metastasis.[1][7]

-

Omega-3 Pathway: In contrast, the metabolism of docosahexaenoic acid (DHA) produces epoxydocosapentaenoic acids (EDPs), including the 13(14)-EpDPA regioisomer.[1][2] These molecules act as endogenous antagonists to the pro-angiogenic signals of EETs, effectively functioning as a biological "angiogenic switch".[1]

This guide focuses specifically on the mechanisms by which 13(14)-EpDPA and other EDPs exert their anti-angiogenic effects on endothelial cells.

Biosynthesis and Metabolism of 13(14)-EpDPA

The biological activity of 13(14)-EpDPA is tightly regulated by its synthesis and subsequent degradation.

Biosynthesis: 13(14)-EpDPA is formed when DHA, released from membrane phospholipids, is metabolized by CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies.[8] This enzymatic reaction adds an oxygen atom across the double bond at the 13th and 14th carbon position of the DHA molecule, forming a chemically reactive but biologically potent epoxide.

Metabolism and Inactivation: The primary route for the inactivation of 13(14)-EpDPA is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[1] This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA).[9] The activity of sEH is therefore a critical control point; inhibiting sEH can stabilize and increase the circulating levels of EpDPAs, thereby amplifying their anti-angiogenic and vasodilatory effects.[1][10][11]

Core Mechanism of Action: Potent Inhibition of Angiogenesis

Angiogenesis is a multi-step process essential for both physiological development and pathological conditions.[12] EDPs, including 13(14)-EpDPA, inhibit angiogenesis primarily by interfering with key steps induced by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[1][2]

Inhibition of Endothelial Cell Migration

Cell migration is a prerequisite for the formation of new vascular sprouts.[13][14] Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that EDPs potently inhibit VEGF-induced migration across extracellular matrix proteins such as fibronectin and vitronectin.[1] This effect is dose-dependent, with significant inhibition observed at low micromolar concentrations.[1] The ability to block migration on multiple matrix types suggests the target is not a specific integrin but rather a central signaling node controlling the migratory machinery.[1]

Suppression of Protease Production

To invade the surrounding tissue, migrating endothelial cells must degrade the basement membrane and extracellular matrix. This is accomplished by secreting matrix metalloproteinases (MMPs). EDPs have been shown to inhibit the activity of MMP-2, albeit with weaker potency than their effects on migration.[1] This reduction in proteolytic capability contributes to the overall anti-angiogenic phenotype by hindering the ability of endothelial cells to remodel their environment.

The Central Role of VEGFR2 Signaling

The anti-angiogenic actions of EDPs are mediated through a VEGF Receptor 2 (VEGFR2)-dependent mechanism.[1][2] VEGFR2 is the primary signaling receptor for VEGF-A and is crucial for pathological angiogenesis.[1] While the precise molecular interaction is still under investigation, EDPs appear to disrupt the downstream signaling cascade initiated by VEGF binding to VEGFR2. This interference prevents the activation of pathways that lead to cell migration and protease secretion. It is important to note that EDPs do not appear to alter the expression of VEGF-A itself, but rather block its effects at the receptor level.[1]

Distinct Lack of Anti-Proliferative Effect

A key feature that distinguishes EDPs from many other anti-angiogenic agents is their lack of a direct effect on endothelial cell proliferation.[1] While pro-angiogenic EETs stimulate HUVEC proliferation, EDPs show no significant impact on endothelial cell growth after 24 hours of treatment.[1] This specificity suggests that EDPs selectively target the migratory and invasive aspects of angiogenesis, which may offer a more favorable therapeutic window compared to broadly cytotoxic agents.

The Angiogenic Switch: EDPs vs. EETs

The opposing actions of omega-3 EDPs and omega-6 EETs on the endothelium represent a critical regulatory axis. This "angiogenic switch" suggests that the balance between these two classes of lipid mediators can determine whether a tissue environment is pro- or anti-angiogenic.[1] Increasing the dietary intake of DHA can shift this balance towards the production of anti-angiogenic EDPs.[1]

| Feature | (+/-)13(14)-EpDPA (from Omega-3 DHA) | 14,15-EET (from Omega-6 ARA) | Reference(s) |

| Angiogenesis | Potent Inhibitor | Potent Stimulator | [1][2][7] |

| EC Migration | Inhibits | Stimulates | [1][7] |

| EC Proliferation | No significant effect | Stimulates | [1][7] |

| Vasodilation | Extremely Potent | Potent | [1] |

| Inflammation | Anti-inflammatory | Generally Pro-inflammatory | [1][8] |

Experimental Validation: Key Methodologies

Validating the anti-angiogenic effects of 13(14)-EpDPA requires a suite of in vitro assays that probe specific aspects of endothelial cell biology.

Protocol: Endothelial Cell Migration (Transwell) Assay

This assay quantifies the effect of a compound on the chemotactic migration of endothelial cells towards a chemoattractant, such as VEGF.

Causality and Self-Validation: This protocol is designed to isolate migration from proliferation. The short duration of the assay (4-6 hours) ensures that differences in cell numbers on the underside of the membrane are due to migration, not cell division. Including a "no chemoattractant" control validates that the observed movement is a directed response (chemotaxis) and not random motion (chemokinesis).

Step-by-Step Methodology:

-

Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency in complete endothelial growth medium (EGM-2).

-

Serum Starvation: Replace the growth medium with a basal medium (EBM-2) containing 0.5% FBS for 4-6 hours. This step synchronizes cells and reduces baseline signaling activity.

-

Chamber Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant Loading: In the lower chamber, add basal medium containing the chemoattractant (e.g., 20 ng/mL VEGF-A). For control wells, add basal medium only.

-

Cell Seeding: Harvest the starved HUVECs and resuspend them in basal medium. Seed 50,000 cells into the upper chamber of each Transwell insert. In the upper chamber, include the test compound ((+/-)13(14)-EpDPA at various concentrations) or vehicle control (e.g., ethanol).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Cell Removal: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Quantification: Thoroughly wash the inserts. Visualize the stained, migrated cells under a microscope and count the cells in 5-10 random fields of view per membrane. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Sources

- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Inhibiting the soluble epoxide hydrolase increases the EpFAs and ERK1/2 expression in the hippocampus of LiCl-pilocarpine post-status epilepticus rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Omega-3 Epoxide of Docosahexaenoic Acid Lowers Blood Pressure in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Endothelial cells signaling and patterning under hypoxia: a mechanistic integrative computational model including the Notch-Dll4 pathway [frontiersin.org]

Whitepaper: Downstream Targets and Mechanistic Profiling of (±)13(14)-EpDPA Lipid Mediators

Executive Summary

The cytochrome P450 (CYP450) metabolism of polyunsaturated fatty acids yields a diverse array of bioactive lipid mediators. Among these, (±)13(14)-EpDPA (13,14-epoxydocosapentaenoic acid) has emerged as a critical downstream effector derived from docosahexaenoic acid (DHA)[1]. Unlike its arachidonic acid-derived counterparts (EETs), 13,14-EpDPA exhibits unique, and sometimes opposing, physiological roles—most notably in its potent anti-angiogenic, antihyperalgesic, and anti-inflammatory properties[1][2].

This technical guide provides a comprehensive analysis of the downstream targets of 13,14-EpDPA, the causality behind its signaling cascades, and the rigorously validated laboratory protocols required to quantify and study this transient mediator in vitro and in vivo.

Biosynthetic Origins and Metabolic Fate

To study 13,14-EpDPA, one must first understand its transient nature within the lipidome. DHA is epoxidized by CYP450 epoxygenases (predominantly CYP2C and CYP2J isoforms) across its 13,14-double bond to form 13,14-EpDPA[1]. However, this bioactive mediator is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into its corresponding, less active vicinal diol, 13,14-DiHDPA.

Because 13,14-EpDPA is a highly preferred substrate for sEH (with a Km value of 3.2 μM)[1], experimental designs that fail to account for sEH-mediated degradation will inevitably suffer from false-negative readouts.

Caption: Biosynthetic generation of 13,14-EpDPA from DHA and its rapid enzymatic degradation by sEH.

Core Downstream Targets and Mechanistic Pathways

The physiological efficacy of 13,14-EpDPA is mediated through several distinct downstream signaling axes. Clinical and preclinical data indicate that DHA supplementation significantly boosts 13,14-EpDPA levels (e.g., a 47% increase observed in clinical cohorts)[3], which subsequently drives the following target interactions:

TRPV4 Channels and Vascular Tone

Epoxy fatty acids act as endothelium-derived hyperpolarizing factors (EDHFs). 13,14-EpDPA activates Transient Receptor Potential Vanilloid 4 (TRPV4) channels and associated G-protein coupled pathways[4]. This activation induces calcium influx in endothelial cells, leading to the opening of calcium-activated potassium channels ( KCa ), subsequent hyperpolarization, and potent vasorelaxation.

NF-κB Suppression and Neuroinflammation

In models of neuroinflammation and depression, 13,14-EpDPA demonstrates profound anti-inflammatory effects[3]. It achieves this by inhibiting the nuclear translocation of NF-κB, thereby suppressing the downstream transcription of pro-inflammatory cytokines (such as IL-6, IL-1β, and TNF-α).

The VEGF/EGF Axis: Angiogenesis Inhibition

A critical divergence between omega-6 derived EETs and omega-3 derived EDPs lies in angiogenesis. While EETs generally promote angiogenesis and tumor metastasis, 13,14-EpDPA potently inhibits angiogenesis[1][2]. It antagonizes VEGF and EGF signaling cascades in endothelial cells, preventing tube formation and endothelial migration, making it a target of interest in oncology and neovascular diseases.

Caption: Core downstream signaling targets of 13,14-EpDPA mediating its physiological effects.

Quantitative Pharmacokinetics and Target Affinity

To design accurate dosing regimens for in vitro and in vivo assays, researchers must rely on established pharmacokinetic parameters. Table 1 summarizes the critical biochemical metrics for 13,14-EpDPA.

Table 1: Biochemical and Pharmacokinetic Profile of (±)13(14)-EpDPA

| Parameter | Value / Description | Clinical / Experimental Implication |

| Precursor Fatty Acid | Docosahexaenoic Acid (DHA) | Dietary DHA directly modulates endogenous EpDPA pools[3]. |

| Primary Degradation Enzyme | Soluble Epoxide Hydrolase (sEH) | Requires sEH inhibitors (e.g., TPPU) to stabilize in assays[4]. |

| sEH Affinity ( Km ) | 3.2 μM | Highly preferred substrate; rapidly cleared in vivo[1]. |

| Downstream Modulators | TRPV4, NF-κB, VEGF | Pleiotropic effects spanning pain, vascular tone, and oncology[1][2]. |

Laboratory Workflows for 13,14-EpDPA Analysis

As a Senior Application Scientist, I frequently observe experimental failures stemming from poor lipid extraction or the omission of sEH inhibitors. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Targeted Lipidomics via LC-MS/MS

Due to the isobaric nature of lipid mediators, comprehensive targeted methods utilizing Scheduled MRM (Multiple Reaction Monitoring) are required to differentiate 13,14-EpDPA from other regioisomers (e.g., 16,17-EpDPA or 19,20-EpDPA)[5].

-

Sample Preparation & Stabilization: Immediately spike 50 μL of plasma or tissue homogenate with a deuterated internal standard (e.g., d11 -14,15-EET or a specific d -EpDPA if available). Add 10 μM of a generic sEH inhibitor (like AUDA) to the lysis buffer to prevent ex vivo degradation.

-

Protein Precipitation: Add 200 μL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE): Load the supernatant onto an Oasis HLB SPE cartridge (pre-conditioned with methanol and water). Wash with 5% methanol to remove polar interferences. Elute the lipid fraction using 100% ethyl acetate.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen gas. Reconstitute in 50 μL of Methanol:Water (1:1, v/v).

-

LC-MS/MS Acquisition: Inject 5 μL onto a C18 reverse-phase UHPLC column. Utilize Electrospray Ionization in negative mode (ESI-). Monitor the specific MRM transitions optimized for 13,14-EpDPA, ensuring baseline separation from 10,11-EpDPA and 16,17-EpDPA[5].

Caption: Step-by-step LC-MS/MS targeted lipidomics workflow for 13,14-EpDPA quantification.

Protocol 2: In Vitro Target Validation (Angiogenesis Assay)

To validate the anti-angiogenic downstream effects of 13,14-EpDPA, standard tube formation assays must be modified to protect the lipid mediator.

-

Matrix Preparation: Coat a 96-well plate with 50 μL of reduced-growth factor Matrigel. Polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in basal media.

-

sEH Inhibition (Critical Step): Pre-treat cells with 1 μM TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) for 30 minutes. Causality: Without TPPU, the 13,14-EpDPA will be hydrolyzed into 13,14-DiHDPA before it can antagonize VEGF signaling[4].

-

EpDPA Dosing & Stimulation: Co-administer 100 nM of (±)13(14)-EpDPA alongside 20 ng/mL VEGF.

-

Readout: Incubate for 12 hours. Image the wells using phase-contrast microscopy. Quantify total tube length and the number of branch points using automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

(±)13(14)-EpDPA is a highly potent, DHA-derived lipid mediator that acts as a critical signaling node in the resolution of inflammation, the regulation of vascular tone, and the suppression of angiogenesis. Because its downstream efficacy is tightly regulated by sEH-mediated degradation, researchers must employ rigorous analytical and experimental controls—such as targeted LC-MS/MS and concurrent sEH inhibition—to accurately map its biological footprint.

References

-

[3] The role of soluble epoxide hydrolase and its inhibitors in depression - PMC. National Institutes of Health (NIH). URL:

-

[5] Comprehensive targeted method for lipid mediator analysis. SCIEX. URL:

-

[1] (±)13(14)-EpDPA. TargetMol. URL:

-

[2] Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC. National Institutes of Health (NIH). URL:

-

[4] Epoxy fatty acid dysregulation and neuroinflammation in Alzheimer's disease is resolved by a soluble epoxide hydrolase inhibitor. bioRxiv. URL:

Sources

- 1. (±)13(14)-EpDPA | TargetMol [targetmol.com]

- 2. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxy fatty acid dysregulation and neuroinflammation in Alzheimer’s disease is resolved by a soluble epoxide hydrolase inhibitor | bioRxiv [biorxiv.org]

- 5. sciex.com [sciex.com]

A Comprehensive Technical Guide to the Biosynthesis and Analysis of (±)13(14)-Epoxydocosapentaenoic Acid (EpDPA) from Docosahexaenoic Acid (DHA)

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a cornerstone of human health, renowned for its critical role in neural development, cognitive function, and retinal integrity[1]. Beyond its structural functions within cellular membranes, DHA serves as a precursor to a diverse array of potent, bioactive lipid mediators that actively regulate physiological and pathophysiological processes. Among the most significant of these are the epoxydocosapentaenoic acids (EpDPAs or EDPs), which are formed through the epoxidation of one of DHA's six double bonds.

This technical guide focuses specifically on the biosynthesis, metabolism, and analysis of (±)13(14)-EpDPA, a key regioisomer that exhibits significant biological activities, including anti-inflammatory, analgesic, and anti-angiogenic properties[2][3][4]. The conversion of DHA to EpDPAs is a critical branch of the cytochrome P450 (CYP) epoxygenase pathway, and understanding this process is paramount for researchers in pharmacology, biochemistry, and drug development seeking to harness the therapeutic potential of omega-3 fatty acid metabolites. This document provides an in-depth exploration of the enzymatic pathways, detailed protocols for in-vitro synthesis and analysis, and expert insights into the critical experimental choices that ensure data integrity and reproducibility.

PART 1: The Biosynthetic Landscape of 13(14)-EpDPA

The generation of 13(14)-EpDPA from DHA is a multi-step process initiated by cellular stimulation, which triggers the release of DHA from membrane phospholipids. The free DHA is then available for enzymatic modification by distinct enzyme families.

The Primary Route: Cytochrome P450 (CYP) Epoxygenase Pathway

The principal pathway for the formation of the racemic mixture (±)13(14)-EpDPA involves the action of CYP epoxygenases. These enzymes, primarily located in the endoplasmic reticulum, metabolize PUFAs into a variety of epoxide metabolites[5][6].

Mechanism of Action: The process begins when a phospholipase A2-type enzyme, activated by cellular stimuli, hydrolyzes DHA from the sn-2 position of membrane phospholipids[5]. The released DHA is then attacked by a CYP epoxygenase, which inserts an oxygen atom across one of the double bonds. When this occurs at the C13-C14 double bond, 13,14-EpDPA is formed. This enzymatic reaction is not stereospecific, resulting in the production of both the 13(R),14(S) and 13(S),14(R) enantiomers, hence the designation (±). A variety of human CYP isoforms, including members of the CYP2C and CYP2J families, are capable of metabolizing DHA to produce a spectrum of EpDPA regioisomers, including 13,14-EpDPA[2][5][7].

Caption: CYP450-mediated biosynthesis of (±)13(14)-EpDPA from DHA.

An Important Distinction: The Lipoxygenase (LOX) Pathway

It is crucial for researchers to distinguish the CYP-mediated pathway from the lipoxygenase (LOX) pathway, which generates a stereospecific epoxide as a key intermediate in the synthesis of specialized pro-resolving mediators (SPMs) known as maresins[8][9]. Human 12-lipoxygenase (h12-LOX) or 15-lipoxygenase-1 (h15-LOX-1) can convert DHA into 14S-hydroperoxy-DHA (14S-HpDHA). The same enzyme can then further process 14S-HpDHA to form the specific enantiomer 13S,14S-epoxy-DHA[8][10][11]. This epoxide is not racemic and is a committed intermediate in the maresin biosynthetic pathway. This distinction is vital, as the biological activities of the individual enantiomers can differ significantly.

Metabolic Inactivation: The Role of Soluble Epoxide Hydrolase (sEH)

EpDPAs, including 13(14)-EpDPA, are potent but transient signaling molecules. Their biological activity is rapidly terminated through hydrolysis by soluble epoxide hydrolase (sEH)[2][3]. This enzyme adds a molecule of water to the epoxide ring, converting it into the corresponding, and generally less biologically active, vicinal diol: 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA)[4][12][13].

Causality Behind Experimental Choices: The rapid degradation of EpDPAs by sEH is a critical consideration in both in vivo and in vitro studies. The high activity of this enzyme means that the potent effects of the epoxides can be masked. Therefore, pharmacological inhibition of sEH is a common and validated strategy to stabilize EpDPA levels, thereby potentiating and prolonging their biological effects[3][14]. This makes sEH inhibitors invaluable tools for studying EpDPA function and potential therapeutic agents in their own right[15][16].

Caption: Metabolic inactivation of (±)13(14)-EpDPA by soluble epoxide hydrolase (sEH).

PART 2: A Practical Guide to In Vitro Biosynthesis and Analysis

To facilitate research into the biological functions of 13(14)-EpDPA, a reliable method for its production and quantification is essential. Chemical synthesis is often challenging due to low yields and difficulty in achieving regio- and stereoselectivity[17]. An enzymatic approach offers a highly efficient and specific alternative.

Chemoenzymatic Synthesis of (±)13(14)-EpDPA

This protocol describes the use of a robust and well-characterized bacterial CYP enzyme, P450 BM3 from Bacillus megaterium, for the epoxidation of DHA. This enzyme is readily expressed in E. coli and can efficiently synthesize various EpDPA regioisomers[17][18].

Step-by-Step Protocol: Enzymatic Synthesis

-

Enzyme Preparation:

-

Express recombinant P450 BM3 (wild-type or mutants for altered regioselectivity) in an E. coli expression system (e.g., BL21(DE3) strain).

-

Lyse the cells (e.g., via sonication) and purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Confirm purity via SDS-PAGE and determine protein concentration (e.g., Bradford or BCA assay).

-

-

Reaction Setup:

-

Rationale: The reaction requires the substrate (DHA), the enzyme (P450 BM3), and a cofactor regeneration system for the expensive NADPH.

-

In a reaction vessel, combine the following in a potassium phosphate buffer (e.g., 100 mM, pH 7.4):

-

Purified P450 BM3 (e.g., 0.5-1.0 µM).

-

Docosahexaenoic Acid (DHA) (e.g., 100-200 µM), dissolved in a minimal amount of ethanol.

-

NADPH regeneration system:

-

NADP⁺ (e.g., 1 mM)

-

Glucose-6-phosphate (G6P) (e.g., 10 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1-2 U/mL)

-

-

-

-

Incubation:

-

Initiate the reaction by adding the NADPH regeneration system components.

-

Incubate at a controlled temperature (e.g., 25-30°C) with gentle shaking for a predetermined time (e.g., 1-4 hours). Monitor reaction progress by taking time-point aliquots if necessary.

-

-

Reaction Termination and Extraction:

-

Rationale: The reaction is stopped by acidifying the mixture, which denatures the enzyme, and the lipid products are then extracted into an organic solvent.

-

Terminate the reaction by acidifying to pH 3.0-3.5 with a dilute acid (e.g., 2M formic acid).

-

Add an internal standard (e.g., d4-14,15-EET) for quantification.

-

Extract the lipids using solid-phase extraction (SPE). A C18 SPE cartridge is a reliable choice.

-

Condition the cartridge with methanol, followed by water.

-

Load the acidified reaction mixture.

-

Wash with water to remove salts and polar components.

-

Elute the EpDPAs and remaining DHA with a non-polar solvent like ethyl acetate or methanol.

-

-

Evaporate the solvent under a stream of nitrogen.

-

-

Purification (Optional but Recommended):

-

For high-purity 13(14)-EpDPA, resuspend the dried extract and purify using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, collecting the fraction corresponding to the EpDPA peak.

-

Analytical Workflow for Quantification and Characterization

Accurate analysis requires a combination of liquid chromatography for separation and mass spectrometry for sensitive and specific detection[19][20].

Sources

- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 2. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Biosynthesis of DHA-derived SPMs [reactome.org]

- 10. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. mdpi.com [mdpi.com]

- 15. Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Role of Soluble Epoxide Hydrolase in Metabolism of PUFAs in Psychiatric and Neurological Disorders [frontiersin.org]

- 17. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Receptor Binding Landscape of (+/-)13(14)-EpDPA: A Technical Guide

Introduction: The Shift to Docosanoid Lipid Mediators

Historically, the pharmaceutical and biochemical focus on lipid mediators has centered on arachidonic acid (ARA) derivatives. However, recent advancements in lipidomics have unveiled the profound therapeutic potential of docosanoids—bioactive lipids derived from docosahexaenoic acid (DHA). Among these, (+/-)13(14)-epoxydocosapentaenoic acid (13,14-EpDPA) , an epoxide synthesized via Cytochrome P450 (CYP) epoxygenases, has emerged as a critical signaling molecule.

Unlike classical lock-and-key ligands that target a single high-affinity G-protein coupled receptor (GPCR), 13,14-EpDPA acts as a pleiotropic modulator. It regulates vascular tone, suppresses angiogenesis, and dampens inflammation through a complex network of ion channels, kinase receptors, and nuclear transcription factors. This whitepaper provides a comprehensive technical synthesis of the receptor binding affinity of 13,14-EpDPA, detailing the causality behind its pharmacological behavior and providing field-proven protocols for its experimental validation.

Pleiotropic Receptor Binding Mechanisms

The pharmacological profile of 13,14-EpDPA is defined by its ability to interact with multiple receptor classes simultaneously. This multi-target approach is characteristic of highly lipophilic autocrine/paracrine mediators.

Ion Channel Modulation: BK Channel Activation

One of the most potent physiological roles of EpDPAs is the induction of vasodilation. 13,14-EpDPA and its regioisomers activate large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. The binding mechanism is believed to be dual-modal: involving both direct allosteric interaction with the channel's alpha subunit and indirect activation via a putative Gαs-coupled GPCR that elevates intracellular cAMP. Studies have shown that DHA-derived epoxides activate these channels with an EC50 in the low nanomolar range (approx. 19.7 nM), making them significantly more potent than their omega-6 counterparts1[1].

Kinase Receptor Blockade: VEGFR2 Inhibition

In the context of oncology and tissue remodeling, EpDPAs exhibit profound anti-angiogenic properties. 13,14-EpDPA suppresses endothelial cell migration by directly interfering with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. Rather than acting as a traditional competitive antagonist, EpDPAs downregulate the expression of VEGF-C and inhibit the ligand-induced phosphorylation of VEGFR2, effectively starving primary tumors of their vascular supply2[2].

Nuclear Receptor "Tone": PPARγ Activation

13,14-EpDPA serves as a low-affinity ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Because PPARγ features a large, flexible ligand-binding pocket, it recognizes the overall "tone" or cumulative concentration of intracellular lipid epoxides rather than requiring high-affinity (sub-nanomolar) binding. By binding to PPARγ in the micromolar range, 13,14-EpDPA induces anti-inflammatory transcriptional programs, suppressing NF-κB and NLRP3 inflammasome activation3[3].

Signaling and metabolic pathways of 13(14)-EpDPA.

The sEH Bottleneck: Why Kinetic Profiling Fails Without Stabilization

A critical failure point in many lipidomic binding assays is the neglect of the target's metabolic half-life. 13,14-EpDPA is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into its corresponding, biologically inactive diol (13,14-DiHDPA). In general, omega-3 derived EDPs are turned over much more rapidly than omega-6 derived EETs4[4].

The Causality of Assay Design: If an in vitro binding assay is conducted without an sEH inhibitor (sEHI), the apparent binding affinity (Kd) or effective concentration (EC50) will be artificially inflated (appearing weaker) because the actual concentration of the epoxide is rapidly depleting during the incubation period. Therefore, the addition of a potent sEHI (e.g., TPPU or t-TUCB) is an absolute requirement for accurate kinetic profiling.

Quantitative Binding & Affinity Data

The following table summarizes the quantitative interaction metrics of EpDPAs across their primary physiological targets.

| Target Receptor / Enzyme | Interaction Type | Affinity / Kinetic Metric | Physiological Outcome |

| BK Potassium Channels | Agonist (Allosteric/GPCR) | EC50 ≈ 10 - 20 nM | Vasodilation, reduced blood pressure |

| VEGFR2 | Functional Antagonist | IC50 ≈ 1 - 3 µM (for VEGF-C) | Anti-angiogenesis, tumor suppression |

| PPARγ | Low-Affinity Agonist | Kd ≈ 10 - 50 µM | Anti-inflammatory gene transcription |

| Soluble Epoxide Hydrolase | Substrate | High turnover rate (Rapid) | Signal termination (conversion to DiHDPA) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal controls that prove the assay is measuring the epoxide's true affinity, rather than an artifact of its degradation.

Protocol A: Stabilized In Vitro Receptor Activation & Kinetic Profiling

Objective: Measure the true EC50 of 13,14-EpDPA on BK channels using whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

-

Cell Preparation: Culture human coronary artery smooth muscle cells (HCASMCs) to 70% confluence.

-

sEH Inhibition (The Validation Step): Pre-incubate cells for 30 minutes with 1 µM TPPU (a potent sEHI). Self-Validation: Run a parallel control group without TPPU. A significant left-shift in the dose-response curve of the TPPU group validates that degradation was successfully halted, revealing the true affinity.

-

Ligand Preparation: Dissolve synthetic (+/-)13(14)-EpDPA in anhydrous DMSO. Prepare serial dilutions (0.1 nM to 10 µM). Keep on ice and protect from light to prevent auto-oxidation.

-

Electrophysiology: Establish whole-cell configuration using a patch-clamp amplifier. Hold the membrane potential at 0 mV.

-

Perfusion: Perfuse the EpDPA dilutions into the bath solution sequentially. Record outward K+ currents.

-

Receptor Antagonism (Specificity Check): Introduce 100 nM iberiotoxin (a specific BK channel blocker) at the maximum EpDPA response. Complete ablation of the current validates that the measured affinity is specific to the BK channel.

Protocol B: LC-MS/MS Quantification of EpDPA Stabilization

Objective: Verify the intracellular concentration of 13,14-EpDPA during binding assays.

Step-by-Step Methodology:

-

Quenching: At the exact time of receptor kinetic measurement, quench the cellular reaction by adding ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) and an internal standard (e.g., deuterated 14,15-EET-d11).

-

Solid Phase Extraction (SPE): Load the homogenate onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% ethyl acetate.

-

Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC-MS mobile phase (methanol/water).

-

MRM Profiling: Inject into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 13,14-EpDPA (m/z 343.2 → 193.2).

-

Data Analysis: Quantify the ratio of 13,14-EpDPA to 13,14-DiHDPA. A ratio > 10:1 in the TPPU-treated group confirms that the binding affinities measured in Protocol A are derived from the intact epoxide.

Self-validating workflow for quantifying EpDPA receptor kinetics.

Conclusion & Therapeutic Implications

The receptor binding affinity of (+/-)13(14)-EpDPA is defined by its versatile, multi-target interactions rather than singular GPCR specificity. By activating BK channels at nanomolar concentrations and modulating PPARγ and VEGFR2 at micromolar concentrations, 13,14-EpDPA acts as a holistic master-regulator of vascular homeostasis and inflammation. For drug development professionals, the therapeutic utility of 13,14-EpDPA relies entirely on overcoming its metabolic bottleneck. Co-administration of EpDPAs with sEH inhibitors represents a highly promising pharmacological strategy for treating angiotensin-II dependent hypertension, inflammatory diseases, and aggressive solid tumors.

References

-

Activation of vascular BK channels by docosahexaenoic acid is dependent on cytochrome P450 epoxygenase activity. Oxford Academic. [Link]

-

Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. PNAS. [Link]

-

An Omega-3 Epoxide of Docosahexaenoic Acid Lowers Blood Pressure in Angiotensin-II Dependent Hypertension. PMC.[Link]

-

12/15-lipoxygenase orchestrates murine wound healing via PPARγ-activating oxylipins acting holistically to dampen inflammation. PNAS. [Link]

Sources

Unlocking the Therapeutic Potential of 13,14-EpDPA: A Technical Guide to Omega-3 Epoxides

As a Senior Application Scientist specializing in lipidomics and drug development, I frequently observe a critical gap in how researchers approach omega-3 polyunsaturated fatty acids (PUFAs). While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are heavily scrutinized, the cytochrome P450 (CYP450) epoxygenase pathway remains an underexploited frontier.

Docosahexaenoic acid (DHA) is efficiently converted by CYP450 enzymes into a class of highly bioactive lipid mediators known as epoxydocosapentaenoic acids (EDPs or EpDPAs)[1]. Among these, (+/-)13(14)-epoxydocosapentaenoic acid (13,14-EpDPA) stands out for its potent physiological effects. This whitepaper provides an in-depth technical analysis of 13,14-EpDPA, detailing its mechanisms of action, metabolic vulnerabilities, and the self-validating experimental protocols required to accurately study it in the laboratory.

The CYP450-sEH Axis: Biosynthesis and Metabolic Fate

Dietary EPA and DHA actively compete with arachidonic acid (AA) for binding and conversion by CYP450 enzymes (specifically CYP2C8, CYP2C9, and CYP2J2)[1],[2]. When DHA is oxygenated at the 13,14 double bond, it yields 13,14-EpDPA.

However, the biological half-life of 13,14-EpDPA is severely limited by soluble epoxide hydrolase (sEH) , an enzyme that rapidly hydrolyzes the active epoxide into its corresponding, less active diol: 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA)[2]. Therefore, the physiological efficacy of 13,14-EpDPA is intrinsically tied to the local activity of sEH.

Biosynthetic pathway, metabolic degradation, and downstream signaling of 13,14-EpDPA.

Physiological Mechanisms of Action

A. Anti-Angiogenesis and Ocular Protection

Unlike AA-derived epoxyeicosatrienoic acids (EETs), which are generally pro-angiogenic, DHA-derived EDPs exert potent anti-angiogenic effects. In models of laser-induced choroidal neovascularization (CNV)—a hallmark of age-related macular degeneration—13,14-EpDPA acts as a vital second messenger that dampens disease severity[3]. Transgenic overexpression of sEH, which degrades 13,14-EpDPA, completely abolishes this protective effect, underscoring the epoxide's role in resolving abnormal vascular growth[3].

B. Resolution of Inflammation and Pain

13,14-EpDPA is a master regulator of inflammatory cascades. It decreases the expression of leukocyte adhesion proteins (like VCAM1) and modulates pathways converging on NF-κB-dependent transcription, thereby inhibiting Müller glial inflammation[2]. Furthermore, 13,14-EpDPA demonstrates regioisomer-selective potency in attenuating hyperalgesia and allodynia; it is significantly more potent at reducing inflammatory pain sensitization than other DHA-derived epoxides[4].

C. Endocannabinoid Crosstalk

Recent lipidomic discoveries have identified dual-functioning metabolites, such as 13,14-EDP-EA (an ethanolamide derivative). Formed via enzymatic oxidation of omega-3 endocannabinoids by CYP450s, these molecules independently inhibit the production of pro-inflammatory biomarkers (IL-6, NO) while increasing anti-inflammatory cytokines (IL-10)[5].

Kinetic Profiling: The sEH Vulnerability

Not all epoxylipids are degraded equally. The active site of sEH exhibits distinct regioisomeric selectivity. As a rule of thumb in lipid metabolism, epoxides located around carbon-14 are hydrolyzed most rapidly[6]. Consequently, 13,14-EpDPA is a prime substrate for sEH, making it highly transient in vivo unless stabilized by pharmacological sEH inhibitors (sEHi).

Table 1: Relative sEH Hydrolysis Kinetics and Bioactivity of Epoxylipids

| Lipid Mediator | Precursor | Epoxide Position | sEH Hydrolysis Rate (Relative) | Primary Physiological Effect |

| 13,14-EpDPA | DHA | C13-C14 | Very High (Rapid degradation) | Anti-angiogenic, Anti-nociceptive |

| 19,20-EpDPA | DHA | C19-C20 | Low (Slower degradation) | Anti-inflammatory, Vasodilatory |

| 14,15-EET | Arachidonic Acid | C14-C15 | Very High | Pro-angiogenic, Vasodilatory |

| 7,8-EpDPA | DHA | C7-C8 | Very Low | Variable / Long-acting |

(Data synthesized from kinetic trends in CYP450/sEH metabolism[6])

Experimental Methodologies: Self-Validating Protocols

A common pitfall in lipidomics is reporting "undetectable" levels of 13,14-EpDPA. This usually occurs because the extraction protocol lacks sEH inhibitors, allowing endogenous enzymes released during tissue lysis to destroy the analyte. To ensure scientific integrity, every protocol must be a self-validating system.

Protocol 1: LC-MS/MS Quantification of 13,14-EpDPA

Causality Check: Why add an sEH inhibitor during extraction? Because 13,14-EpDPA has an exceptionally high kcat/Km for sEH[6]. Without immediate enzymatic blockade, mechanical lysis of tissues releases endogenous sEH, rapidly converting 13,14-EpDPA into 13,14-DiHDPA, leading to false-negative quantifications.

-

Sample Collection & Stabilization: Immediately flash-freeze tissue. Homogenize in ice-cold methanol containing 0.1% BHT (antioxidant) and 1 µM t-AUCB (a potent sEH inhibitor).

-

Internal Standard Spiking: Spike samples with 10 ng of deuterated internal standard (e.g., 14,15-EET-d11) to accurately calculate extraction recovery rates.

-

Solid Phase Extraction (SPE): Load the homogenate onto pre-conditioned Oasis HLB cartridges. Wash with 5% methanol in water to remove polar interferents. Elute the epoxylipid fraction using 100% ethyl acetate.

-

LC-MS/MS Analysis: Dry the eluate under nitrogen gas and reconstitute in mobile phase. Analyze using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for 13,14-EpDPA (e.g., m/z 343.2 → 197.1).

Self-validating LC-MS/MS workflow for 13,14-EpDPA quantification ensuring ex vivo stability.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

Causality Check: Why co-administer t-AUCB in a cellular assay? Endothelial cells express high baseline levels of sEH. Administering 13,14-EpDPA alone results in rapid half-life depletion, masking its potent anti-angiogenic effects[3]. Co-administration ensures the observed phenotype is due to the epoxide, not its diol metabolite.

-

Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL of Matrigel and polymerize at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1.5×104 cells/well in basal medium.

-

Treatment: Treat cells with vehicle, 13,14-EpDPA (10–100 nM), or 13,14-EpDPA + 1 µM t-AUCB (sEH inhibitor).

-

Quantification: After 6-8 hours, image the wells using phase-contrast microscopy. Quantify the number of intact capillary-like tubes and branching points using automated image analysis software (e.g., ImageJ with Angiogenesis Analyzer).

Conclusion & Future Perspectives

(+/-)13(14)-epoxydocosapentaenoic acid represents a highly potent, endogenous resolution molecule capable of halting pathological angiogenesis and silencing inflammatory pain. However, its therapeutic viability is entirely dependent on overcoming its rapid degradation by soluble epoxide hydrolase. For drug development professionals, the future lies in either designing metabolically stable 13,14-EpDPA analogs or utilizing dual-therapy approaches combining dietary DHA supplementation with targeted sEH inhibitors.

References

-

Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids Source: nih.gov 1

-

Cytochrome P450-epoxygenated fatty acids inhibit Müller glial inflammation Source: nih.gov 2

-

Cytochrome P450 monooxygenase lipid metabolites are significant second messengers in the resolution of choroidal neovascularization Source: kyushu-u.ac.jp 3

-

Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain Source: acs.org 6

-

Anti-inflammatory ω-3 endocannabinoid epoxides Source: pnas.org 5

-

Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer Source: escholarship.org 4

Sources

- 1. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-epoxygenated fatty acids inhibit Müller glial inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eye.med.kyushu-u.ac.jp [eye.med.kyushu-u.ac.jp]

- 4. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer [escholarship.org]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

The Dual Axis of (+/-)13(14)-EpDPA: Mechanistic Insights into Angiogenesis Inhibition and Vasodilation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Lipidomics, Vascular Biology, and Molecular Pharmacology

Executive Summary

The cytochrome P450 (CYP450) epoxygenase pathway is a critical, yet historically under-characterized, metabolic route for polyunsaturated fatty acids (PUFAs)[1]. While the epoxyeicosatrienoic acids (EETs) derived from omega-6 arachidonic acid have been extensively studied, the epoxydocosapentaenoic acids (EDPs or EpDPAs) derived from omega-3 docosahexaenoic acid (DHA) exhibit distinct and often opposing biological profiles.

As a Senior Application Scientist navigating lipid mediator pharmacology, it is crucial to understand that (+/-)13(14)-EpDPA acts as a biological "switch." It functions as an Endothelium-Derived Hyperpolarizing Factor (EDHF) to promote potent vasodilation[2], while simultaneously acting as a profound inhibitor of angiogenesis and tumor metastasis[3]. This whitepaper deconstructs the causality behind these mechanisms, the metabolic stability of the molecule, and provides self-validating experimental frameworks for its study.

Mechanistic Grounding: The Divergent Vascular Roles of 13(14)-EpDPA

The unique pharmacological value of 13(14)-EpDPA lies in its tissue-specific receptor interactions, which dictate its dual functionality in the vascular bed.

Axis 1: Vasodilation via BKCa Channel Activation

In vascular smooth muscle cells (VSMCs), 13(14)-EpDPA functions as an EDHF. When synthesized in the endothelium, it acts in a paracrine manner on adjacent VSMCs to activate large-conductance calcium-activated potassium (BKCa) channels[2].

-

Causality: The opening of BKCa channels causes an efflux of K+ ions, leading to membrane hyperpolarization. This hyperpolarization closes voltage-dependent calcium channels (VDCCs), reducing intracellular Ca2+ and triggering actin-myosin relaxation. This pathway is distinct from nitric oxide (NO) and prostacyclin (PGI2) mechanisms, making 13(14)-EpDPA a critical compensatory vasodilator in states of endothelial dysfunction where eNOS is compromised.

Axis 2: Angiogenesis Inhibition via VEGFR2 Suppression

Contrary to omega-6 derived EETs which promote neovascularization, 13(14)-EpDPA potently inhibits Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2) induced angiogenesis[3].

-

Causality: 13(14)-EpDPA downregulates VEGFR2 signaling in endothelial cells, directly suppressing endothelial cell migration, proliferation, and protease production[3]. This "angiogenic switch" demonstrates a unique mechanistic linkage between dietary omega-3 fatty acids and tumor suppression, positioning 13(14)-EpDPA as a highly targeted endogenous anti-angiogenic lipid mediator[3],[4].

Fig 1. Mechanistic pathways of 13(14)-EpDPA in angiogenesis and vasodilation.

Metabolic Stability and the sEH Interplay

A critical hurdle in studying 13(14)-EpDPA is its short in vivo half-life. The epoxide ring is highly susceptible to hydrolysis.

-

The sEH Bottleneck: 13(14)-EpDPA is a preferred substrate for soluble epoxide hydrolase (sEH), with a high-affinity Km value of 3.2 μM[5]. sEH rapidly converts the bioactive epoxide into its corresponding vicinal diol, 13,14-DiHDPA, which exhibits vastly diminished biological activity.

-

Experimental Imperative: When designing in vivo or long-term in vitro assays, 13(14)-EpDPA must be co-administered with a selective sEH inhibitor (e.g., t-AUCB or TPPU). Stabilizing the epoxide in circulation is an absolute requirement to observe its ~70% inhibition of primary tumor growth and metastasis[3],[4].

Quantitative Data & Comparative Analysis

To contextualize the pharmacological profile of 13(14)-EpDPA, it must be compared against its omega-6 structural analog, 14(15)-EET.

Table 1: Comparative Pharmacology of CYP450 Epoxygenase Metabolites

| Parameter | 13(14)-EpDPA (Omega-3 Derived) | 14(15)-EET (Omega-6 Derived) |

| Precursor Fatty Acid | Docosahexaenoic Acid (DHA)[5] | Arachidonic Acid (AA)[1] |

| Primary Vascular Action | Vasodilation (EDHF)[2] | Vasodilation (EDHF)[4] |

| Effect on Angiogenesis | Potent Inhibition (↓ VEGFR2)[3] | Promotion (↑ VEGF/FGF-2)[3] |

| sEH Affinity ( Km ) | ~3.2 μM (High affinity)[5] | ~5-10 μM (Moderate affinity) |

| Tumor Growth Impact | Suppresses[3] | Accelerates[3] |

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring protocol robustness is paramount. The following methodologies are designed with built-in controls to isolate the specific effects of 13(14)-EpDPA.

Protocol A: In Vitro Angiogenesis (Matrigel Tube Formation Assay)

This assay validates the anti-angiogenic properties of 13(14)-EpDPA on Human Umbilical Vein Endothelial Cells (HUVECs).

-

Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL/well of Growth Factor-Reduced Matrigel. Incubate at 37°C for 30 mins to polymerize. Rationale: Growth factor reduction prevents baseline masking of the VEGF response.

-

Cell Seeding: Seed HUVECs ( 1.5×104 cells/well) in basal medium supplemented with 10 ng/mL VEGF.

-

Treatment: Treat immediately with 13(14)-EpDPA (Dose range: 0.1 µM to 3.0 µM). Include a vehicle control (0.1% DMSO) and a positive control (14(15)-EET at 1 µM).

-

sEH Inhibition (Critical Step): Add 10 µM t-AUCB to all wells. Causality: Prevents the rapid degradation of 13(14)-EpDPA by endogenous HUVEC sEH, ensuring the observed phenotype is driven by the epoxide, not the diol.

-

Quantification: After 6-8 hours, image the wells. Quantify total tube length and branch points using ImageJ (Angiogenesis Analyzer plugin). Expect a >60% reduction in tube formation at 1 µM[3].

Protocol B: Ex Vivo Vasodilation (Wire Myography of Mesenteric Arteries)

This protocol isolates the EDHF-mediated vasodilatory effect of 13(14)-EpDPA.

-

Tissue Isolation: Isolate second-order mesenteric arteries from mice and mount them on a multi-channel wire myograph in oxygenated Krebs-Henseleit buffer (37°C).

-

Pathway Blockade (Self-Validation): Incubate vessels with 100 µM L-NAME (eNOS inhibitor) and 10 µM Indomethacin (COX inhibitor) for 30 minutes. Causality: This eliminates NO and prostacyclin interference, ensuring any subsequent relaxation is strictly EDHF-mediated.

-

Pre-constriction: Induce stable tone using 1 µM U46619 (Thromboxane A2 analog).

-

Dose-Response: Cumulatively add 13(14)-EpDPA ( 10−9 to 10−5 M).

-

Receptor Validation: In a parallel bath, pre-incubate the vessel with 1 mM Paxilline (a selective BKCa channel blocker) before adding 13(14)-EpDPA. Causality: If 13(14)-EpDPA acts via BKCa, Paxilline will completely abrogate the relaxation response, proving the mechanism.

Fig 2. Ex vivo wire myography workflow for assessing EDHF-mediated vasodilation.

Translational Implications for Drug Development

The divergent pharmacology of 13(14)-EpDPA presents highly attractive therapeutic avenues. In oncology, stabilizing endogenous EpDPAs via sEH inhibitors represents a novel strategy to starve tumors of their blood supply while avoiding the cardiovascular toxicities (e.g., hypertension) typically associated with traditional VEGF inhibitors like Bevacizumab[3]. Because 13(14)-EpDPA is inherently vasodilatory, it offers a dual-action therapeutic profile: lowering systemic blood pressure while simultaneously halting pathological angiogenesis in the tumor microenvironment[3],[4].

References

-

[3] Zhang G, Panigrahy D, Mahakian LM, et al. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences (PNAS). 2013;110(16):6530-6535. URL:[Link]

-

[4] Zhang G, et al. Epoxide metabolites of arachidonate and docosahexaenoate function conversely in acute kidney injury involved in GSK3β signaling. Proceedings of the National Academy of Sciences (PNAS). 2017. URL:[Link]

-

[1] National Institutes of Health (PMC). Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids. 2022. URL:[Link]

-

[2] ResearchGate. Assessment of cytochrome P450 epoxygenase (CYP) and 12- and 15-lipoxygenase (LOX)/CYP (omega-1)-hydroxylase pathways in response to hemodialysis treatment. URL:[Link]

Sources

LC-MS/MS quantification protocol for (+/-)13(14)-EpDPA

High-Sensitivity LC-MS/MS Quantification of (+/-)13(14)-EpDPA in Biological Matrices: A Comprehensive Application Note

Biological Context and Analytical Challenges

(+/-)13(14)-epoxy docosapentaenoic acid (13(14)-EpDPA) is a highly bioactive oxylipin derived from the omega-3 polyunsaturated fatty acid, Docosahexaenoic acid (DHA). Synthesized primarily via Cytochrome P450 (CYP) epoxygenases, 13(14)-EpDPA serves as a critical signaling lipid in the resolution of inflammation, vasodilation, and neuroprotection[1].

Quantifying 13(14)-EpDPA presents a multifaceted analytical challenge. Endogenous concentrations are often in the low picomolar range, dwarfed by 1000-fold higher concentrations of unoxidized precursor fatty acids[2]. Furthermore, the epoxide moiety is highly unstable; it is prone to rapid ex vivo auto-oxidation and aggressive enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into its biologically inactive diol, 13,14-diHDoPE[3]. Therefore, a robust LC-MS/MS protocol must not only provide exceptional sensitivity but also integrate a self-validating sample preparation strategy to arrest degradation artifacts.

DHA metabolism pathway highlighting the synthesis and degradation of 13(14)-EpDPA.

Analytical Causality & System Design

To achieve reliable quantification, every step of the workflow must be designed with strict mechanistic causality. This protocol utilizes a self-validating system where internal standards and chemical inhibitors act as quality control checkpoints.

-

Antioxidant and Inhibitor Cocktail: Oxylipins contain multiple double bonds susceptible to radical-mediated auto-oxidation. Adding Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) at the point of sample collection quenches free radicals and reduces unstable hydroperoxides to stable alcohols[2]. Crucially, the addition of t-AUCB (a potent sEH inhibitor) prevents the artifactual conversion of 13(14)-EpDPA to 13,14-diHDoPE during sample handling[2].

-

Isotope Dilution and Surrogate Recovery: A deuterated internal standard (e.g., 14,15-DiHET-d11) is spiked into the raw matrix prior to extraction to correct for matrix effects and extraction losses[2]. A secondary surrogate standard, CUDA (1-cyclohexylurido-3-dodecanoic acid), is added to the final reconstitution solvent to validate the autosampler stability and injection precision[2].

-

Ionization Dynamics (Negative ESI): The carboxylic acid group of 13(14)-EpDPA readily yields [M-H]⁻ ions. While acidic mobile phase modifiers generally suppress negative ionization, 0.01% Formic Acid is strategically used. This low concentration ensures the carboxylic acid remains protonated during reversed-phase chromatography (preventing peak tailing) but is weak enough to allow efficient deprotonation in the electrospray droplet[2][4].

End-to-end LC-MS/MS workflow for 13(14)-EpDPA highlighting the causality of each phase.

Step-by-Step Experimental Protocol

Reagent Preparation

-

Antioxidant Cocktail: Prepare a solution containing 0.2 mg/mL BHT, 0.2 mg/mL TPP, 100 µM t-AUCB, and 100 µM indomethacin in a 1:1 mixture of Methanol:Water[2][5].

-

Internal Standard (IS) Working Solution: Prepare a mixture of deuterated oxylipins (including 14,15-DiHET-d11) at 2000 ng/mL in methanol[2].

-

Reconstitution Solvent: Prepare methanol containing 50 ng/mL CUDA[2].

Sample Extraction (Plasma or Tissue)

-

Aliquot & Quench: Transfer 50 µL of plasma (or 20 mg homogenized tissue) into a pre-weighed 2 mL polypropylene tube. Immediately add 10 µL of the Antioxidant Cocktail and 5 µL of the IS Working Solution. Vortex for 10 seconds[2][5].

-

Protein Precipitation: Add 400 µL of cold (-20°C) acetonitrile containing 1% formic acid. Vortex vigorously and incubate at -20°C for 30 minutes to ensure complete protein precipitation[2].

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to a clean glass tube[2].

-

Solid Phase Extraction (SPE):

-

Condition a Strata-X 33 µm Polymeric Reversed-Phase cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL acidified water (0.1% acetic acid)[3][6].

-

Dilute the collected supernatant with 1.5 mL of HPLC-grade water and load it onto the cartridge[3].

-

Wash with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the oxylipins with 1 mL of 100% methanol followed by 1 mL of ethyl acetate[6].

-

-